molecular formula C11H18NO5- B12364600 (2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate

(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate

Cat. No.: B12364600
M. Wt: 244.26 g/mol
InChI Key: XUJUXKBCUVWHIX-SFYZADRCSA-M
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Description

(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as amino alcohols and α-haloacid chlorides.

    Coupling Reaction: The amino alcohol undergoes a coupling reaction with the α-haloacid chloride to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate apart is its morpholine ring and the presence of the Boc protecting group. These features make it highly versatile in synthetic chemistry and valuable in various research applications .

Properties

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate

InChI

InChI=1S/C11H19NO5/c1-7-8(9(13)14)12(5-6-16-7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8+/m1/s1

InChI Key

XUJUXKBCUVWHIX-SFYZADRCSA-M

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)[O-]

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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